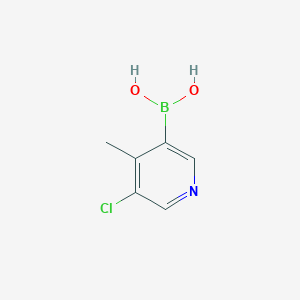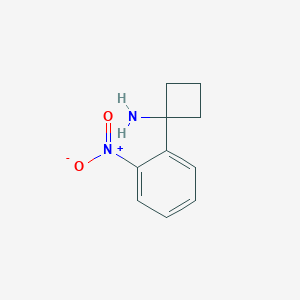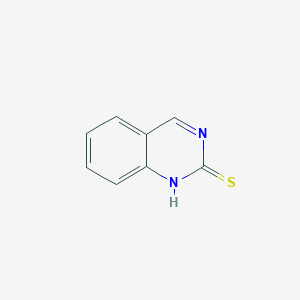
(5-Chloro-4-methylpyridin-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-4-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve continuous flow processes that allow for the handling and performing of organolithium chemistry on a multigram scale . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions: (5-Chloro-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield phenols.
科学的研究の応用
(5-Chloro-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Used in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of (5-Chloro-4-methylpyridin-3-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but boronic acids are known to inhibit enzymes by forming reversible covalent bonds with active site residues .
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methylphenylboronic Acid: Similar in structure but lacks the chlorine and pyridine ring.
2-Chloropyridine-3-boronic Acid: Similar in structure but with different substitution patterns.
Uniqueness: (5-Chloro-4-methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and a methyl group on the pyridine ring can influence the electronic properties and steric hindrance, making it a valuable compound in the synthesis of complex molecules.
特性
分子式 |
C6H7BClNO2 |
|---|---|
分子量 |
171.39 g/mol |
IUPAC名 |
(5-chloro-4-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 |
InChIキー |
QZZATSBOZWXTBR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC(=C1C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744841.png)
![[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744853.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744882.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)
![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
![1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11744937.png)
